CBP/p300-IN-5

Histone Acetyltransferase Epigenetics Enzymatic Assay

CBP/p300-IN-5 is a HAT domain inhibitor that directly blocks p300/CBP catalytic writer activity, unlike bromodomain inhibitors. With a cellular H3K27Ac IC50 of 4.6 nM and superior anti-proliferative potency in prostate cancer models (LnCap-FGC IC50 14.8 nM), it is essential for unambiguous HAT inhibition studies. Validated in vivo; 8-fold lower dose than bromodomain inhibitors.

Molecular Formula C12H12ClN3S
Molecular Weight 265.76 g/mol
Cat. No. B1666934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBP/p300-IN-5
SynonymsBF1;  BF-1;  BF 1; 
Molecular FormulaC12H12ClN3S
Molecular Weight265.76 g/mol
Structural Identifiers
SMILESCC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Cl)C
InChIInChI=1S/C12H12ClN3S/c1-8(2)15-16-12-14-11(7-17-12)9-3-5-10(13)6-4-9/h3-7H,1-2H3,(H,14,16)
InChIKeyWVNNKWMXNNPTIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CBP/p300-IN-5 Procurement Data Sheet: A Spirohydantoin-Based Histone Acetyltransferase (HAT) Inhibitor with Defined In Vitro and In Vivo Activity


CBP/p300-IN-5 (also designated P300/CBP-IN-5) is a synthetic, small-molecule inhibitor of the p300/CBP histone acetyltransferase (HAT) catalytic domain. The compound belongs to the spirocyclic hydantoin chemical class and is specifically identified as Example 715 in patent WO2016044770A1 [1]. It functions as a reversible, ATP-competitive antagonist of the acetyltransferase activity of both p300 (EP300) and CREB-binding protein (CBP), thereby blocking the deposition of the H3K27 acetylation (H3K27ac) mark on chromatin. This mechanism distinguishes CBP/p300-IN-5 from the broader class of CBP/p300 bromodomain inhibitors that target acetyl-lysine reader modules rather than the catalytic 'writer' domain. The compound is supplied as a research-use-only chemical probe with a molecular formula of C29H27F5N6O4 and a molecular weight of 618.55 g/mol .

Why CBP/p300-IN-5 Cannot Be Substituted with Common p300/CBP Bromodomain Inhibitors


The p300/CBP protein family possesses two therapeutically actionable domains: the catalytic histone acetyltransferase (HAT) 'writer' domain and the acetyl-lysine binding bromodomain 'reader' module. Most commercially available tool compounds—including SGC-CBP30, I-CBP112, GNE-781, and CPI-637—exclusively target the bromodomain, thereby disrupting only the protein–protein interaction network while leaving the catalytic HAT activity intact. In contrast, CBP/p300-IN-5 is a HAT domain inhibitor that directly blocks the enzymatic transfer of acetyl groups to histone substrates [1]. This mechanistic divergence results in fundamentally different pharmacodynamic profiles: bromodomain inhibitors do not reduce global H3K27 acetylation in the same manner as HAT inhibitors, and they fail to recapitulate the anti-proliferative effects observed with direct catalytic inhibition in certain cell models. Consequently, experimental protocols designed to interrogate the consequences of p300/CBP catalytic inhibition cannot be executed with bromodomain-targeting analogs, and procurement substitution will invalidate comparative interpretation of chromatin acetylation and transcriptional output.

CBP/p300-IN-5: Comparative Quantitative Evidence for Scientific Differentiation


Biochemical HAT Inhibition Potency Relative to Reference HAT Inhibitor Lys-CoA

CBP/p300-IN-5 inhibits the p300/CBP histone acetyltransferase domain with an IC50 of 18.8 nM in cell-free biochemical assays . In contrast, the classic bisubstrate HAT inhibitor Lys-CoA exhibits an IC50 range of 50–500 nM (approximately 500 nM) against p300 HAT activity [1]. This represents a 26-fold improvement in potency for CBP/p300-IN-5 relative to Lys-CoA. While Lys-CoA is a peptide-CoA conjugate with limited cell permeability due to its multiply charged phosphate groups, CBP/p300-IN-5 is a fully synthetic small molecule designed for cellular penetration. This enhanced potency combined with drug-like physicochemical properties enables the use of CBP/p300-IN-5 at substantially lower working concentrations, reducing the risk of off-target effects associated with high-micromolar compound exposure.

Histone Acetyltransferase Epigenetics Enzymatic Assay

Cellular Target Engagement: H3K27 Acetylation Suppression in Prostate Cancer Cells

CBP/p300-IN-5 demonstrates potent cellular target engagement as measured by the reduction of the p300/CBP-specific histone mark H3K27 acetylation (H3K27Ac) in PC-3 prostate cancer cells, achieving an IC50 of 4.6 nM . The reference HAT inhibitor A-485, widely used as a chemical probe for p300/CBP catalytic inhibition, displays an IC50 of 9.8 nM for p300 HAT in biochemical assays and approximately 60–70 nM in cellular H3K27Ac suppression assays [1]. Direct comparison indicates that CBP/p300-IN-5 is at least 2-fold more potent than A-485 at the biochemical level and exhibits superior or comparable cellular potency in reducing the H3K27Ac mark in PC-3 cells. This difference is critical for experiments requiring robust suppression of p300/CBP-mediated acetylation at low nanomolar concentrations, particularly in prostate cancer models where PC-3 cells serve as a standard reference line.

H3K27Ac Target Engagement Cellular Assay

Anti-Proliferative Activity in p300-Dependent LnCap-FGC Prostate Cancer Cells

In LnCap-FGC cells, a prostate cancer line known to be sensitive to p300/CBP inhibition, CBP/p300-IN-5 inhibits cellular proliferation with an IC50 of 14.8 nM . The bromodomain inhibitor SGC-CBP30, which does not inhibit HAT catalytic activity, shows no significant anti-proliferative effect in LnCap-FGC cells at comparable concentrations, reflecting its distinct mechanism of action that does not directly abrogate p300/CBP enzymatic function. The HAT inhibitor A-485, conversely, exhibits an anti-proliferative IC50 of approximately 67 nM in prostate tumor cell lines [1]. Thus, CBP/p300-IN-5 demonstrates a 4.5-fold improvement in anti-proliferative potency over A-485 in prostate cancer models. This enhanced cellular potency is a direct consequence of the compound's high-affinity HAT inhibition and efficient intracellular accumulation, making CBP/p300-IN-5 the preferred tool for studies requiring maximal suppression of p300/CBP-driven proliferation in prostate cancer.

Anti-proliferative LNCaP Prostate Cancer

In Vivo Tumor Growth Inhibition in B-Cell Lymphoma and Prostate Cancer Xenografts

CBP/p300-IN-5 has been evaluated in multiple subcutaneous xenograft tumor models in SCID mice. At a once-daily oral dose of 7.5 mg/kg, the compound induces 62% tumor growth inhibition (TGI) in the SuDHL-8 B-cell lymphoma model and 48% TGI in the 22RV1 prostate cancer model . In comparison, the bromodomain inhibitor GNE-781, dosed at 30 mg/kg BID in an MV4;11 AML xenograft model, achieved approximately 60% TGI [1]. While cross-model comparisons are inherently limited, the data demonstrate that CBP/p300-IN-5 provides comparable in vivo efficacy to a leading bromodomain inhibitor at a substantially lower dose (7.5 mg/kg once daily vs. 30 mg/kg twice daily), consistent with its superior cellular potency. This dose efficiency suggests that CBP/p300-IN-5 may offer a wider therapeutic window in preclinical oncology studies where cumulative compound exposure is a concern. Moreover, unlike many bromodomain inhibitors that have not been validated in prostate cancer models, CBP/p300-IN-5 demonstrates clear activity in the 22RV1 prostate xenograft model, a context directly relevant to androgen receptor-driven malignancies.

Xenograft In Vivo Efficacy Tumor Growth Inhibition

Functional Mechanism Distinction: HAT Catalytic Inhibition vs. Bromodomain Reader Disruption

CBP/p300-IN-5 inhibits the catalytic histone acetyltransferase (HAT) domain of p300/CBP with an IC50 of 18.8 nM, directly blocking the enzymatic transfer of acetyl groups to lysine residues on histone tails . In contrast, the majority of commercially available p300/CBP tool compounds—including SGC-CBP30 (IC50 21 nM for CBP bromodomain), I-CBP112 (IC50 142 nM for CBP bromodomain), GNE-781 (IC50 0.94 nM for CBP bromodomain), and CPI-637 (IC50 30 nM for CBP bromodomain)—target the bromodomain reader module and do not inhibit HAT catalytic activity [1]. This mechanistic distinction is critical: bromodomain inhibitors disrupt acetyl-lysine recognition and protein–protein interactions but do not reduce global H3K27 acetylation, whereas HAT inhibitors like CBP/p300-IN-5 suppress the deposition of this mark . Therefore, CBP/p300-IN-5 is the appropriate selection for studies aimed at interrogating the functional consequences of p300/CBP catalytic inactivation, including effects on enhancer activity, transcription, and chromatin state. Using a bromodomain inhibitor in such studies would fail to recapitulate the expected molecular phenotype.

HAT Domain Bromodomain Mechanism of Action

Selectivity Over PCAF: A Differentiating Feature Among p300/CBP Inhibitors

Selectivity against the closely related HAT enzyme PCAF (KAT2B) is a critical consideration when selecting a p300/CBP inhibitor. Lys-CoA, an early bisubstrate p300 HAT inhibitor, exhibits approximately 100-fold selectivity for p300 over PCAF (IC50 ~500 nM vs. 200 µM) [1]. While the patent literature (WO2016044770A1) indicates that CBP/p300-IN-5 was designed with selectivity in mind, specific PCAF inhibition data for CBP/p300-IN-5 is not publicly disclosed. However, based on its distinct spirohydantoin scaffold and the structure–activity relationship (SAR) described in the patent, it is inferred that CBP/p300-IN-5 maintains a favorable selectivity window similar to or exceeding that of Lys-CoA [2]. In contrast, many bromodomain inhibitors (e.g., GNE-781, CPI-637) have not been extensively profiled against PCAF HAT activity because they target the bromodomain rather than the HAT domain. For studies requiring minimal perturbation of PCAF-mediated acetylation while inhibiting p300/CBP, CBP/p300-IN-5 provides a mechanistic rationale for cleaner target engagement compared to less-characterized alternatives.

Selectivity PCAF Off-target

CBP/p300-IN-5: Defined Research Applications Based on Quantitative Differentiation


Direct Inhibition of p300/CBP HAT Catalytic Activity in Chromatin Acetylation Studies

Researchers requiring unambiguous suppression of p300/CBP histone acetyltransferase enzymatic activity should select CBP/p300-IN-5. With an IC50 of 18.8 nM against the HAT domain and a cellular H3K27Ac IC50 of 4.6 nM in PC-3 cells, this compound provides robust target engagement at low nanomolar concentrations . Unlike bromodomain inhibitors such as SGC-CBP30, I-CBP112, GNE-781, or CPI-637, which do not inhibit HAT catalytic activity, CBP/p300-IN-5 directly reduces H3K27 acetylation, a primary output of p300/CBP enzymatic function. This application is essential for experiments designed to assess the role of p300/CBP-mediated acetylation in enhancer activation, transcriptional regulation, and chromatin state dynamics. Experimental protocols should include H3K27Ac ChIP-seq or Western blot as a pharmacodynamic biomarker to confirm target engagement.

Prostate Cancer Cell Proliferation Studies in LNCaP-Derived Models

For studies investigating p300/CBP dependency in prostate cancer, particularly in LNCaP-FGC and related androgen receptor-positive models, CBP/p300-IN-5 offers superior anti-proliferative potency compared to alternative HAT inhibitors. The compound inhibits LnCap-FGC cell proliferation with an IC50 of 14.8 nM, which is approximately 4.5-fold more potent than the reference HAT inhibitor A-485 (IC50 ~67 nM) in prostate tumor lines . This potency advantage enables the use of lower compound concentrations, reducing the risk of off-target effects and solvent toxicity. Researchers should note that bromodomain inhibitors lack anti-proliferative activity in these models, as p300/CBP catalytic function—not bromodomain-mediated protein interactions—drives proliferation in LNCaP cells. Include appropriate vehicle controls and consider combination studies with AR antagonists to explore synthetic lethality.

In Vivo Preclinical Oncology Studies in Lymphoma and Prostate Xenografts

CBP/p300-IN-5 has demonstrated in vivo efficacy in subcutaneous xenograft models of B-cell lymphoma (SuDHL-8, 62% TGI) and prostate cancer (22RV1, 48% TGI) when dosed orally at 7.5 mg/kg once daily . This in vivo validation provides a starting point for preclinical efficacy studies. Compared to the bromodomain inhibitor GNE-781, which requires 30 mg/kg BID (60 mg/kg/day) to achieve similar TGI in AML models, CBP/p300-IN-5 achieves comparable tumor growth suppression at an 8-fold lower daily dose, potentially reducing compound consumption and animal toxicity. Researchers designing in vivo experiments should incorporate pharmacokinetic/pharmacodynamic sampling to confirm target engagement (e.g., H3K27Ac reduction in tumor tissue) and adjust dosing schedules based on compound exposure. Note that the 22RV1 model is particularly relevant for prostate cancer research, a context where many bromodomain inhibitors lack published validation.

Comparative Mechanism-of-Action Studies Differentiating HAT vs. Bromodomain Inhibition

CBP/p300-IN-5 serves as a critical tool for dissecting the distinct contributions of p300/CBP catalytic 'writer' activity versus bromodomain 'reader' function. Because this compound is a direct HAT inhibitor, it can be used in parallel with bromodomain inhibitors such as SGC-CBP30 or GNE-781 to compare transcriptional, epigenomic, and phenotypic outcomes. Such comparative studies require the use of a HAT inhibitor like CBP/p300-IN-5 as the positive control for catalytic inhibition; substitution with a bromodomain inhibitor would fail to generate the expected reduction in H3K27 acetylation. This application is particularly valuable for target validation studies in oncology and for understanding resistance mechanisms to p300/CBP-targeted therapies. Ensure that both compound classes are profiled at equipotent concentrations based on their respective cellular IC50 values for the intended readout.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for CBP/p300-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.